4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate
Description
Properties
IUPAC Name |
[4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl]-2-methoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4/c1-14-20(13-28)25(17-6-9-23(33-15(2)30)24(12-17)32-3)26-21(29-14)10-18(11-22(26)31)16-4-7-19(27)8-5-16/h4-9,12,18,25,29H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJNTJLKTDPYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC(=O)C)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with cyanoacetic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a hexahydroquinoline scaffold exhibit promising anticancer properties. Preliminary studies suggest that 4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate may demonstrate cytotoxic effects against various cancer cell lines. Investigations into its mechanism of action are crucial for understanding its potential as an anticancer agent. The compound's structural modifications can influence its interactions with biological targets such as enzymes and receptors involved in cancer progression .
Mechanism of Action Studies
Studies focusing on the interactions of this compound with specific biological targets are essential for elucidating its therapeutic potential. Research has shown that compounds similar to this one can induce apoptosis in cancer cells through various pathways, including inhibition of microtubule polymerization and modulation of apoptosis-related proteins .
Synthesis and Structural Modifications
The synthesis of 4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate can be achieved through various synthetic routes involving reactions under acidic conditions using solvents like dichloromethane or ethanol. Catalysts such as piperidine are often employed to facilitate the formation of the desired product .
Material Science Applications
Beyond medicinal applications, the compound's unique structure may also be explored for applications in materials science and organic electronics due to its photophysical properties. The ability to modify the compound's structure could lead to new materials with desirable electronic properties .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity and potential therapeutic applications of this compound:
Mechanism of Action
The mechanism of action of 4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological responses .
Comparison with Similar Compounds
The structural and functional diversity of hexahydroquinoline derivatives allows for systematic comparisons. Below, key analogs are analyzed based on substituent variations, molecular properties, and synthetic relevance.
Structural Features and Substituent Variations
Key Observations :
- Halogen vs.
- Ester Group Variations : The acetate ester at position 4 (target compound) may confer higher hydrolytic stability than methyl or cyclohexyl esters (), influencing bioavailability .
- Phenyl vs. Heteroaromatic Substitution : The phenyl group at position 7 () vs. chlorophenyl (target) alters steric and electronic profiles, which could modulate receptor binding .
Physicochemical Properties
Biological Activity
The compound 4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a hexahydroquinoline core structure that is known for its pharmacological properties. The presence of functional groups such as the cyano group and methoxyphenyl acetate moiety enhances its biological activity. The molecular formula is with a molecular weight of approximately 462.13 g/mol .
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit various enzymes involved in cancer progression and other diseases .
- Receptor Binding : The compound may interact with specific receptors that modulate cellular processes related to cancer and inflammation .
- Cytotoxic Effects : Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Biological Activities
The biological activities of 4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxicity against various cancer cell lines; potential for development as an anticancer drug. |
| Antimicrobial | Similar compounds have shown moderate antibacterial activity against pathogens like Salmonella typhi. |
| Anti-inflammatory | Potential to modulate inflammatory responses through receptor interactions. |
| Neuroprotective | May influence neurotransmitter systems and provide protective effects in neurodegenerative conditions. |
Case Studies and Research Findings
- Anticancer Activity : A study focused on the structure-activity relationship (SAR) of quinoline derivatives demonstrated that modifications in the hexahydroquinoline scaffold significantly influenced anticancer activity. Compounds with similar structures showed enhanced cytotoxicity against breast and lung cancer cell lines .
- Enzyme Inhibition Studies : Research has indicated that derivatives of this compound can inhibit acetylcholinesterase and urease enzymes effectively. These findings suggest potential applications in treating Alzheimer's disease and other conditions linked to enzyme dysregulation .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds revealed favorable absorption and distribution characteristics, making them suitable candidates for further development in medicinal chemistry .
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized?
The synthesis typically involves cyclocondensation of substituted phenylacetates with aminocyanopyridine precursors in polar aprotic solvents (e.g., methanol or ethanol) under reflux conditions. Key steps include:
- Cyclization : Use of catalytic bases like piperidine to facilitate ring closure .
- Purification : Recrystallization from methanol or ethanol to achieve >95% purity, monitored by HPLC with a C18 column and UV detection at 254 nm .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for aryl aldehydes to β-ketoesters) reduces side-product formation .
Q. How is the compound’s structural identity confirmed?
- X-ray crystallography : Monoclinic crystal systems (space group P21/n) with lattice parameters (e.g., a = 8.4408 Å, b = 26.844 Å, c = 10.4615 Å) validate the core hexahydroquinoline scaffold. Hydrogen bonding between the cyano group and methanolate ions stabilizes the structure .
- Spectroscopic analysis : H NMR (δ 1.2–2.8 ppm for methyl groups; δ 6.7–7.4 ppm for aromatic protons) and IR (ν 2220 cm for C≡N) confirm functional groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) at concentrations of 1–100 µM .
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells, with IC values calculated via nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. How can contradictory data on biological activity between studies be resolved?
- Methodological harmonization : Standardize assay conditions (e.g., pH, temperature, and cell passage number) .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate structure-activity relationships (SAR). Compare dose-response curves across analogs .
- Meta-analysis : Apply multivariate regression to published IC values, controlling for variables like solvent (DMSO vs. ethanol) .
Q. What experimental designs are robust for studying environmental fate?
Q. How can crystallographic data inform drug design?
Q. What strategies address low bioavailability in pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
